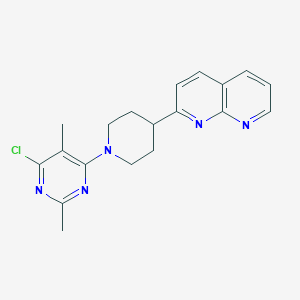
2-(1-(6-Chloro-2,5-dimethylpyrimidin-4-yl)piperidin-4-yl)-1,8-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(6-Chloro-2,5-dimethylpyrimidin-4-yl)piperidin-4-yl)-1,8-naphthyridine is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a naphthyridine core, a piperidine ring, and a chlorinated pyrimidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(6-Chloro-2,5-dimethylpyrimidin-4-yl)piperidin-4-yl)-1,8-naphthyridine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 2,5-dimethylpyrimidine, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.
Naphthyridine Core Synthesis: The naphthyridine core can be constructed using condensation reactions involving suitable precursors like 2-aminopyridine and β-ketoesters.
Coupling Reactions: The final step involves coupling the chlorinated pyrimidine, piperidine, and naphthyridine moieties using reagents like palladium catalysts under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the pyrimidine ring.
Reduction: Reduction reactions could target the nitrogen atoms in the heterocyclic rings.
Substitution: The chlorine atom on the pyrimidine ring is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(6-Chloro-2,5-dimethylpyrimidin-4-yl)piperidin-4-yl)-quinoline
- 2-(1-(6-Chloro-2,5-dimethylpyrimidin-4-yl)piperidin-4-yl)-isoquinoline
Uniqueness
The uniqueness of 2-(1-(6-Chloro-2,5-dimethylpyrimidin-4-yl)piperidin-4-yl)-1,8-naphthyridine lies in its specific combination of heterocyclic rings, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C19H20ClN5 |
|---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
2-[1-(6-chloro-2,5-dimethylpyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine |
InChI |
InChI=1S/C19H20ClN5/c1-12-17(20)22-13(2)23-19(12)25-10-7-14(8-11-25)16-6-5-15-4-3-9-21-18(15)24-16/h3-6,9,14H,7-8,10-11H2,1-2H3 |
InChI Key |
DEOATLIOSSKIJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)C)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-3,5-dichloroimidazo[1,2-c]pyrimidine](/img/structure/B13331825.png)
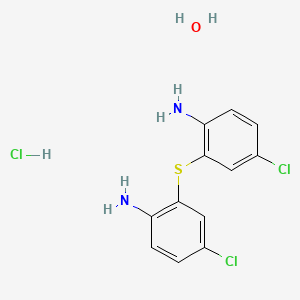
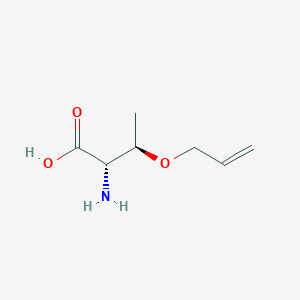
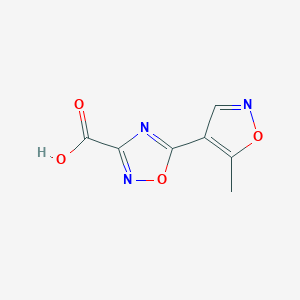
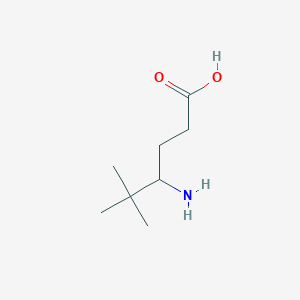
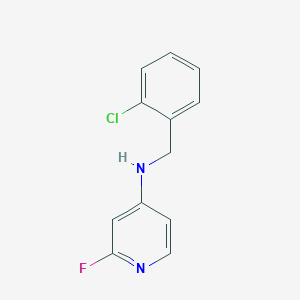
![Rel-(3aR,5r,6aS)-5-methoxyoctahydrocyclopenta[c]pyrrole](/img/structure/B13331884.png)
![1-[(5-Methylthiophen-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13331889.png)
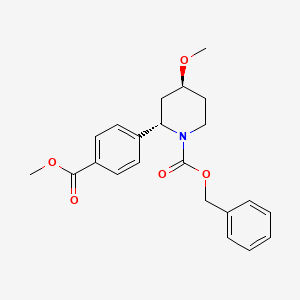
![1-([1,4'-Bipiperidin]-1'-yl)-2-aminopropan-1-one](/img/structure/B13331912.png)
amine](/img/structure/B13331915.png)
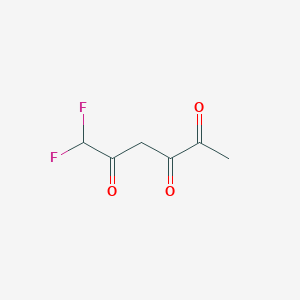

![3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline](/img/structure/B13331933.png)
